molecular formula C11H13NO2 B2404412 Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate CAS No. 1388853-95-9

Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate

Cat. No.: B2404412
CAS No.: 1388853-95-9
M. Wt: 191.23
InChI Key: HYZHNGYHNZKLBW-SSDOTTSWSA-N
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Description

Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

If the compound is biologically active, its mechanism of action describes how it affects a living organism at the molecular level. This could involve binding to specific proteins, altering cell membrane properties, or interfering with metabolic pathways .

Safety and Hazards

Information about a compound’s toxicity, flammability, environmental impact, and safe handling procedures is crucial. Material Safety Data Sheets (MSDS) provide comprehensive safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate, often involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-4,6-7,12H,5H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZHNGYHNZKLBW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(N1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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